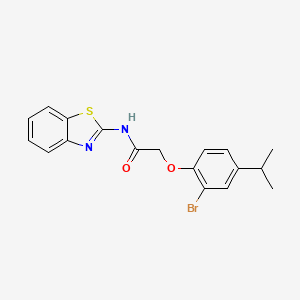![molecular formula C17H16BrN3S B3550981 N-(4-bromophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B3550981.png)
N-(4-bromophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea, also known as BITC or benzyl isothiocyanate, is a naturally occurring compound found in cruciferous vegetables such as broccoli, cabbage, and mustard. BITC has gained attention in scientific research due to its potential anti-cancer properties.
Mécanisme D'action
N-(4-bromophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea exerts its anti-cancer effects through multiple mechanisms. One of the main mechanisms is the induction of oxidative stress, which leads to the activation of apoptosis pathways in cancer cells. This compound has also been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can modulate the expression of genes involved in inflammation, cell cycle regulation, and apoptosis. This compound has also been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress. Physiologically, this compound has been shown to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea in lab experiments is its natural origin. This compound can be easily extracted from cruciferous vegetables and does not require complex synthesis methods. Another advantage is its low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea. One direction is to explore the potential of this compound as a chemopreventive agent, which could be used to prevent the development of cancer in high-risk individuals. Another direction is to investigate the potential of this compound in combination with other anti-cancer agents, which could enhance its anti-cancer effects. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory and anti-bacterial properties of this compound.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea has been extensively studied for its anti-cancer properties. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of cancer cells and prevent the formation of tumors in animal models. In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory, anti-bacterial, and anti-fungal properties.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3S/c18-13-5-7-14(8-6-13)21-17(22)19-10-9-12-11-20-16-4-2-1-3-15(12)16/h1-8,11,20H,9-10H2,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPANIGVRMAIZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-Chloro-2-methyl-phenyl)-N-{2-[4-(3-chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-methanesulfonamide](/img/structure/B3550898.png)
![3-[1-(4-acetylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3550903.png)

![N-cyclopentyl-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3550920.png)

![ethyl (4-{[(4-ethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B3550933.png)
![methyl 4-{[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B3550941.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3550945.png)

![N-benzyl-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3550962.png)
![4-{5-[(2-bromobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B3550973.png)
![N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3550975.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B3550993.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B3551004.png)